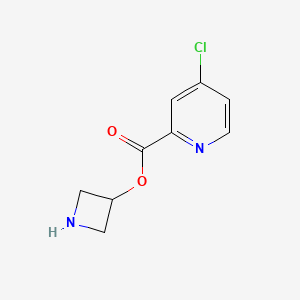3-Azetidinyl 4-chloro-2-pyridinecarboxylate
CAS No.: 1219979-63-1
Cat. No.: VC2551906
Molecular Formula: C9H9ClN2O2
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1219979-63-1 |
|---|---|
| Molecular Formula | C9H9ClN2O2 |
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | azetidin-3-yl 4-chloropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H9ClN2O2/c10-6-1-2-12-8(3-6)9(13)14-7-4-11-5-7/h1-3,7,11H,4-5H2 |
| Standard InChI Key | ZUFJCSTWTJSLIJ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)OC(=O)C2=NC=CC(=C2)Cl |
| Canonical SMILES | C1C(CN1)OC(=O)C2=NC=CC(=C2)Cl |
Introduction
Chemical Identity and Properties
3-Azetidinyl 4-chloro-2-pyridinecarboxylate is a heterocyclic compound containing both pyridine and azetidine ring systems connected via an ester linkage. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1219979-63-1 |
| IUPAC Name | azetidin-3-yl 4-chloropyridine-2-carboxylate |
| Molecular Formula | C9H9ClN2O2 |
| Molecular Weight | 212.63 g/mol |
| Standard InChI | InChI=1S/C9H9ClN2O2/c10-6-1-2-12-8(3-6)9(13)14-7-4-11-5-7/h1-3,7,11H,4-5H2 |
| Standard InChIKey | ZUFJCSTWTJSLIJ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)OC(=O)C2=NC=CC(=C2)Cl |
| PubChem Compound ID | 53409706 |
The compound features a 4-chloropyridine-2-carboxylic acid moiety esterified with the hydroxyl group at the 3-position of an azetidine ring. This structural arrangement confers specific chemical reactivity and potential biological activity to the molecule.
Structural Analysis
The structure of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate can be analyzed in terms of its constituent parts:
Pyridine Moiety
The 4-chloropyridine-2-carboxylate portion consists of a pyridine ring with a chlorine substituent at the 4-position and a carboxylate group at the 2-position. This arrangement creates an electrophilic center at the 4-position due to the electron-withdrawing effect of the chlorine atom, which can influence the reactivity of the compound in nucleophilic substitution reactions .
Azetidine Moiety
The azetidine ring is a four-membered nitrogen-containing heterocycle connected to the pyridine carboxylate through an ester linkage at the 3-position. The strained nature of the four-membered ring confers unique conformational properties to the molecule, which may influence its binding characteristics with biological targets .
Ester Linkage
The ester linkage between the pyridine and azetidine moieties serves as a flexible connector that can undergo hydrolysis under appropriate conditions. This feature may be relevant for prodrug development or controlled release applications in medicinal chemistry.
Physical Properties
These estimations should be confirmed through experimental determination for specific applications .
Analytical Techniques for Characterization
Several analytical techniques can be employed to characterize 3-Azetidinyl 4-chloro-2-pyridinecarboxylate:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can provide detailed structural information about the compound, including the chemical environment of the pyridine and azetidine protons.
-
Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the ester carbonyl (~1730-1750 cm-1) and C-N stretching of the pyridine and azetidine rings.
-
Mass Spectrometry: Likely to show a molecular ion peak at m/z 212 (M+) with characteristic fragmentation patterns including loss of the azetidine moiety.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) can be used for purity determination, with estimated retention times based on the compound's polarity and molecular weight. This would be similar to methods used for related compounds like methyl 4-chloropyridine-2-carboxylate .
| Hazard | Precautionary Statement |
|---|---|
| Skin Irritation | Wear protective gloves and wash skin thoroughly after handling |
| Eye Irritation | Wear eye protection and rinse cautiously with water if exposed |
| Respiratory System | Use in well-ventilated areas or with appropriate ventilation equipment |
These safety recommendations are based on related compounds and should be confirmed through specific toxicological testing of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate .
Research Directions and Future Perspectives
Current research on 3-Azetidinyl 4-chloro-2-pyridinecarboxylate appears to be in the exploratory stages, with focus on understanding its fundamental properties and potential applications. Future research directions might include:
-
Detailed structure-activity relationship studies to optimize biological activity.
-
Investigation of the compound as a building block for more complex molecular scaffolds.
-
Exploration of potential applications in catalysis or materials science beyond medicinal chemistry.
-
Development of efficient and scalable synthetic routes for industrial production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume